An In-Depth Technical Guide to (4-Propylphenyl)methanol for Advanced Research and Development
An In-Depth Technical Guide to (4-Propylphenyl)methanol for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of (4-Propylphenyl)methanol, a versatile aromatic alcohol of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity of this compound. By synthesizing technical data with practical insights, this guide aims to serve as an essential resource for leveraging (4-Propylphenyl)methanol as a key building block in complex organic synthesis and medicinal chemistry. All presented data is supported by authoritative sources to ensure scientific integrity.
Section 1: Core Molecular Identity and Physicochemical Profile
(4-Propylphenyl)methanol, also known as 4-n-propylbenzyl alcohol, is a substituted benzyl alcohol that serves as a crucial intermediate in the synthesis of a wide range of organic molecules.[1] Its structure, featuring a hydroxylmethyl group and a propyl chain attached to a benzene ring, imparts a unique combination of reactivity and lipophilicity, making it a valuable fragment in the design of novel therapeutic agents.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (4-propylphenyl)methanol | PubChem[1] |
| CAS Number | 82657-70-3 | PubChem[1] |
| Molecular Formula | C₁₀H₁₄O | PubChem[1] |
| SMILES | CCCC1=CC=C(C=C1)CO | PubChem[1] |
| InChIKey | TZZUWLNIZBCCGL-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its application in experimental settings, influencing everything from solvent selection to reaction kinetics.
| Property | Value | Source |
| Molecular Weight | 150.22 g/mol | PubChem[1] |
| Appearance | Clear, colorless to slightly yellow liquid | N/A (Typical for similar compounds) |
| Boiling Point | 135-136 °C at 26 mm Hg | BuyersGuideChem[2] |
| Density | 0.982 g/mL at 25 °C | BuyersGuideChem[2] |
| XLogP3 | 2.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
The XLogP3 value of 2.6 indicates moderate lipophilicity, a critical parameter in drug design that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Section 2: Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of (4-Propylphenyl)methanol. Spectroscopic data provides a molecular fingerprint. While a comprehensive public database of spectra for this specific compound is limited, typical spectral characteristics can be predicted based on its structure and data from analogous compounds.
| Technique | Expected Peaks and Features |
| ¹H NMR | Signals corresponding to aromatic protons (approx. 7.0-7.3 ppm), a singlet for the benzylic CH₂ protons (approx. 4.6 ppm), a triplet for the terminal CH₃ of the propyl group (approx. 0.9 ppm), a sextet for the middle CH₂ of the propyl group (approx. 1.6 ppm), and a triplet for the CH₂ attached to the ring (approx. 2.6 ppm). The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons in the 120-145 ppm range, the benzylic carbon (C-OH) around 65 ppm, and aliphatic carbons of the propyl group between 10-40 ppm. |
| IR Spectroscopy | A broad absorption band around 3300 cm⁻¹ (O-H stretch), peaks around 3000-3100 cm⁻¹ (aromatic C-H stretch), 2850-2960 cm⁻¹ (aliphatic C-H stretch), and 1010-1075 cm⁻¹ (C-O stretch). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 150. A prominent fragment would be the loss of water (M-18) at m/z = 132, and the benzylic cation at m/z = 119. |
Note: Predicted data is based on standard chemical shift tables and spectral data of similar structures like (4-methylphenyl)methanol and benzyl alcohol.[3][4]
Section 3: Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of (4-Propylphenyl)methanol is paramount for its effective use as a chemical intermediate.
Synthetic Pathways
A common and reliable method for the synthesis of (4-Propylphenyl)methanol is the reduction of a corresponding carbonyl compound, such as 4-propylbenzoic acid or 4-propylbenzaldehyde. The reduction of the carboxylic acid is a robust approach.[5]
Experimental Protocol: Reduction of 4-Propylbenzoic Acid
Objective: To synthesize (4-Propylphenyl)methanol via the reduction of 4-Propylbenzoic acid using a suitable reducing agent like Lithium Aluminum Hydride (LAH).
Materials:
-
4-Propylbenzoic acid
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel.
-
Reagent Preparation: Suspend LAH in anhydrous THF in the reaction flask and cool to 0 °C in an ice bath.
-
Addition of Substrate: Dissolve 4-Propylbenzoic acid in anhydrous THF and add it slowly to the LAH suspension via the dropping funnel. Control the addition rate to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the slow, sequential addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Workup: Filter the resulting aluminum salts and wash the solid with THF or diethyl ether. Combine the organic filtrates.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude (4-Propylphenyl)methanol by flash column chromatography on silica gel if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (4-Propylphenyl)methanol.
Chemical Reactivity
The reactivity of (4-Propylphenyl)methanol is dominated by its benzylic alcohol functional group. The proximity of the hydroxyl group to the aromatic ring enhances the stability of carbocation intermediates, facilitating a range of transformations.[6][7]
Key reactions include:
-
Oxidation: Benzylic alcohols can be selectively oxidized. Mild oxidizing agents like pyridinium chlorochromate (PCC) yield the corresponding aldehyde (4-propylbenzaldehyde), while strong oxidizing agents like potassium permanganate (KMnO₄) produce the carboxylic acid (4-propylbenzoic acid).[6][8]
-
Esterification: It readily reacts with carboxylic acids or their derivatives (e.g., acid chlorides) under acidic or basic conditions to form benzyl esters.[6][9] These esters can serve as protecting groups in multi-step syntheses.[9]
-
Substitution: The hydroxyl group can be substituted by halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding benzyl halides, which are versatile synthetic intermediates.[6]
-
Etherification: Under appropriate conditions (e.g., Williamson ether synthesis), the alcohol can be converted into an ether, allowing for the introduction of various alkyl or aryl groups.
Reactivity Pathways Diagram
Caption: Key reaction pathways of (4-Propylphenyl)methanol.
Section 4: Applications in Drug Development & Research
While direct applications of (4-Propylphenyl)methanol as a therapeutic agent are not widely documented, its role as a structural motif and synthetic intermediate is significant. Substituted benzyl alcohols are prevalent in medicinal chemistry. The 4-propylphenyl moiety can be used to:
-
Modulate Lipophilicity: The propyl group provides a lipophilic handle, which can be crucial for optimizing a drug candidate's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
-
Serve as a Versatile Scaffold: The core structure can be elaborated through the reactions described above to build a library of compounds for screening. For instance, the alcohol can be a linking point to connect to other pharmacophores.
-
Fragment-Based Drug Discovery (FBDD): (4-Propylphenyl)methanol can be considered a valuable fragment for FBDD campaigns, where small molecules are screened for binding to a biological target, and then grown or linked to create more potent leads.
Section 5: Safety, Handling, and Storage
As a laboratory chemical, proper handling of (4-Propylphenyl)methanol is essential.
Hazard Identification
Based on GHS classifications for similar compounds, (4-Propylphenyl)methanol is expected to be an irritant.[1]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Irritation | 2A |
| Specific target organ toxicity, single exposure | 3 |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and sources of ignition.
Section 6: Conclusion
(4-Propylphenyl)methanol is a valuable and versatile chemical intermediate with a well-defined physicochemical profile. Its benzylic alcohol functionality allows for a diverse range of chemical transformations, making it a powerful building block for organic synthesis. For researchers in drug development, its structure offers a useful combination of aromatic, lipophilic, and reactive features, positioning it as a key scaffold for the creation of novel small molecules. Adherence to proper safety and handling protocols is essential when working with this compound. This guide provides the foundational knowledge required to confidently and effectively utilize (4-Propylphenyl)methanol in advanced research and development settings.
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